

Ethyl 5-methyl-4-oxohexanoate IUPAC name

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Compound of Interest

Compound Name: *Ethyl 5-methyl-4-oxohexanoate*

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An In-depth Technical Guide to **Ethyl 5-methyl-4-oxohexanoate**

IUPAC Name: **Ethyl 5-methyl-4-oxohexanoate**

This technical guide provides a comprehensive overview of **Ethyl 5-methyl-4-oxohexanoate**, including its chemical properties, spectroscopic data, and a plausible experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

Quantitative data for **Ethyl 5-methyl-4-oxohexanoate** is not readily available in the public domain. Therefore, predicted data and data from its close structural analog, 5-methyl-4-oxohexanoic acid, are presented for reference.

Table 1: Physicochemical Properties of **Ethyl 5-methyl-4-oxohexanoate** and Related Compounds

Property	Value	Compound	Data Type
Molecular Formula	C ₉ H ₁₆ O ₃	Ethyl 5-methyl-4-oxohexanoate	---
Molecular Weight	172.22 g/mol	Ethyl 5-methyl-4-oxohexanoate	Calculated
Boiling Point	260.2°C at 760 mmHg	5-methyl-4-oxohexanoic acid	Experimental[1]
Density	1.058 g/cm ³	5-methyl-4-oxohexanoic acid	Experimental[1]
Refractive Index	1.441	5-methyl-4-oxohexanoic acid	Experimental[1]
XLogP	1.1	Ethyl 5-methyl-4-oxohexanoate	Predicted

Spectroscopic Data

Detailed experimental spectroscopic data for **Ethyl 5-methyl-4-oxohexanoate** is limited. The following tables summarize the predicted mass spectrometry data for the target molecule and experimental data for a closely related analog, ethyl 4-oxohexanoate, for comparative purposes.

Table 2: Predicted Mass Spectrometry Data for **Ethyl 5-methyl-4-oxohexanoate**[2]

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	173.11722	139.1
[M+Na] ⁺	195.09916	145.2
[M-H] ⁻	171.10266	139.3
[M+NH ₄] ⁺	190.14376	159.5
[M+K] ⁺	211.07310	145.8

Table 3: Spectroscopic Data for the Analog Ethyl 4-oxohexanoate

Technique	Data
¹ H NMR (CDCl ₃)	δ (ppm): 4.13 (q, 2H, -OCH ₂ -CH ₃), 2.74 (t, 2H, -CH ₂ -C=O), 2.55 (t, 2H, -CH ₂ -COO-), 2.42 (q, 2H, -C(=O)-CH ₂ -CH ₃), 1.25 (t, 3H, -OCH ₂ -CH ₃), 1.05 (t, 3H, -CH ₂ -CH ₃)
¹³ C NMR (CDCl ₃)	δ (ppm): 210.1 (C=O, ketone), 172.9 (C=O, ester), 60.5 (-OCH ₂ -CH ₃), 36.7 (-CH ₂ -C=O), 35.8 (-C(=O)-CH ₂ -CH ₃), 28.1 (-CH ₂ -COO-), 14.2 (-OCH ₂ -CH ₃), 7.8 (-CH ₂ -CH ₃)
IR Spectroscopy	Key Absorptions (cm ⁻¹): ~2980 (C-H stretch), ~1735 (C=O stretch, ester), ~1715 (C=O stretch, ketone), ~1180 (C-O stretch)
Mass Spectrometry	Molecular Ion (M ⁺): 158.19. Key Fragment Ions (m/z): 115, 101, 87, 71, 57, 43

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **Ethyl 5-methyl-4-oxohexanoate** is not readily available in published literature. However, a common and effective method for the synthesis of β -keto esters is the Claisen condensation. Below is a plausible experimental protocol for the synthesis of **Ethyl 5-methyl-4-oxohexanoate** via a crossed Claisen condensation between ethyl isovalerate and ethyl acetate.

Synthesis of **Ethyl 5-methyl-4-oxohexanoate** via Crossed Claisen Condensation

This protocol involves the base-mediated condensation of ethyl isovalerate and ethyl acetate. To favor the desired crossed product, ethyl acetate can be deprotonated to form the enolate, which then acts as the nucleophile.

Materials:

- Sodium ethoxide (NaOEt)

- Anhydrous ethanol
- Ethyl acetate
- Ethyl isovalerate
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Diethyl ether

Procedure:

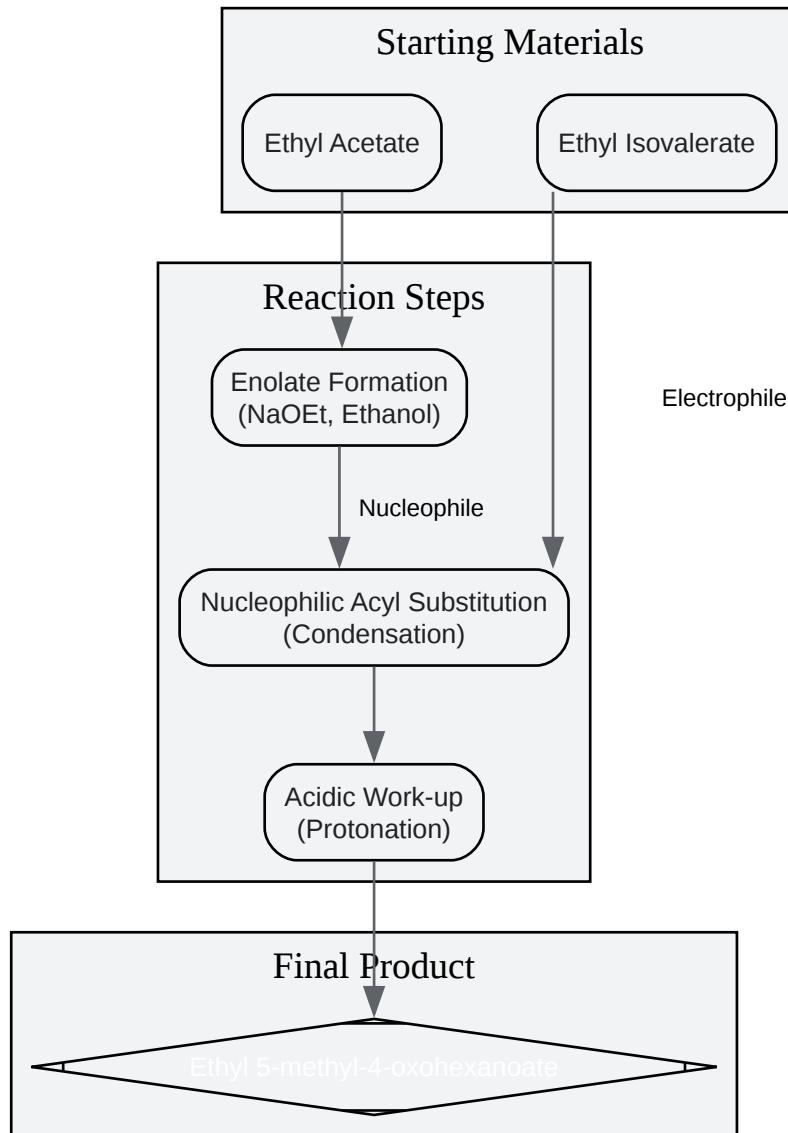
- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium ethoxide (1.1 equivalents) and anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
- Enolate Formation: The mixture is cooled in an ice bath, and ethyl acetate (1.0 equivalent) is added dropwise from the dropping funnel. The solution is stirred at this temperature for 30 minutes to ensure the formation of the ester enolate.
- Condensation: Ethyl isovalerate (1.0 equivalent) is then added dropwise to the reaction mixture. After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is cooled in an ice bath and acidified with 1 M HCl until the pH is acidic.
- Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated NaHCO_3 solution, followed by brine.

- Drying and Concentration: The organic layer is dried over anhydrous MgSO_4 , filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
- Purification: The crude **Ethyl 5-methyl-4-oxohexanoate** can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Plausible Synthetic Pathway: Crossed Claisen Condensation

The following diagram illustrates the key steps in the proposed synthesis of **Ethyl 5-methyl-4-oxohexanoate**.

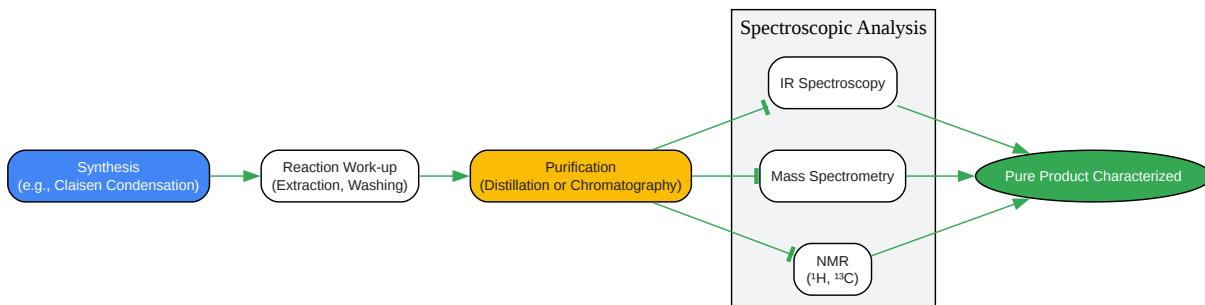


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Crossed Claisen condensation pathway for synthesis.

General Experimental Workflow for Characterization

This diagram outlines a typical workflow from synthesis to characterization for a chemical compound like **Ethyl 5-methyl-4-oxohexanoate**.

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General workflow for synthesis and characterization.

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References

- 1. Page loading... [wap.guidechem.com]
- 2. PubChemLite - Ethyl 5-methyl-4-oxohexanoate (C9H16O3) [pubchemlite.lcsb.uni.lu]

- To cite this document: BenchChem. [Ethyl 5-methyl-4-oxohexanoate IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1338096#ethyl-5-methyl-4-oxohexanoate-iupac-name>

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